molecular formula C19H15FN6 B2605032 N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine CAS No. 946242-87-1

N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine

Cat. No.: B2605032
CAS No.: 946242-87-1
M. Wt: 346.369
InChI Key: AEKZSPFKEKVOBF-UHFFFAOYSA-N
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Description

N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound features substitutions at the N2 and N4 positions with 3-fluorophenyl and p-tolyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: 3-fluoroaniline, p-toluidine, and a suitable pteridine precursor.

    Reaction Steps:

    Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.

    Reduction: Reduction reactions could modify the functional groups or the core structure.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe due to the pteridine core.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactions: It could act as a catalyst or intermediate, facilitating specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    N2-phenyl-N4-(p-tolyl)pteridine-2,4-diamine: Similar structure but without the fluorine substitution.

    N2-(3-chlorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine: Chlorine substitution instead of fluorine.

    N2-(3-fluorophenyl)-N4-(m-tolyl)pteridine-2,4-diamine: Different position of the tolyl group.

Uniqueness

The presence of the 3-fluorophenyl and p-tolyl groups in N2-(3-fluorophenyl)-N4-(p-tolyl)pteridine-2,4-diamine may confer unique properties such as enhanced binding affinity, altered electronic properties, or increased stability compared to similar compounds.

Properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(4-methylphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6/c1-12-5-7-14(8-6-12)23-18-16-17(22-10-9-21-16)25-19(26-18)24-15-4-2-3-13(20)11-15/h2-11H,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKZSPFKEKVOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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